molecular formula C16H19NO2 B2768062 N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 836664-56-3

N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No. B2768062
CAS RN: 836664-56-3
M. Wt: 257.333
InChI Key: ZVSYOKNJJJKHMD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .

Scientific Research Applications

Antidepressant Potential

Research into compounds with structural similarities to "N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide" indicates potential applications in the development of antidepressant drugs. For example, a study on N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine demonstrated its efficacy in standard antidepressant assays in animals, highlighting its potential as an antidepressant with reduced side effects (Bailey et al., 1985).

Chemical Synthesis and Ligand Behavior

Further research into compounds bearing resemblance to "this compound" showcases their role in chemical synthesis and as ligands in metal complexes. For instance, complexes of palladium(II) chloride with related ligands demonstrated the influence of ligand structure on the formation of supramolecular hydrogen-bonded chains and cyclic dimers, which could have implications for material science and catalysis (Palombo et al., 2019).

Antimicrobial Properties

Compounds with structural elements similar to "this compound" have been studied for their antimicrobial properties. Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment demonstrated antibacterial and antomycotic activity, suggesting potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-4-6-14(10-12(11)2)17-16(18)9-8-15-7-5-13(3)19-15/h4-7,10H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSYOKNJJJKHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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